molecular formula C18H15ClN4OS B11005316 7-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzothiophene-2-carboxamide

7-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11005316
M. Wt: 370.9 g/mol
InChI Key: LCIOKVSQMOHFGF-UHFFFAOYSA-N
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Description

7-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a triazolopyridine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenated precursor.

    Introduction of the Triazolopyridine Moiety: The triazolopyridine moiety is introduced via a nucleophilic substitution reaction, where a triazole derivative reacts with a pyridine ring.

    Attachment of the Propyl Chain: The propyl chain is attached through an alkylation reaction, using a suitable alkyl halide.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to interact with specific proteins or enzymes, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests that it may have activity against certain diseases, and it can be used as a lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties may make it useful in various industrial applications.

Mechanism of Action

The mechanism of action of 7-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzothiophene-2-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety may allow it to bind to certain active sites, while the benzothiophene core may contribute to its overall stability and activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-N-[3-(pyridin-3-yl)propyl]-1-benzothiophene-2-carboxamide
  • 7-chloro-N-[3-(1,2,4-triazol-3-yl)propyl]-1-benzothiophene-2-carboxamide
  • 7-chloro-N-[3-(quinolin-3-yl)propyl]-1-benzothiophene-2-carboxamide

Uniqueness

The uniqueness of 7-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzothiophene-2-carboxamide lies in its combination of a benzothiophene core with a triazolopyridine moiety. This combination may confer unique biological activity and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15ClN4OS

Molecular Weight

370.9 g/mol

IUPAC Name

7-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H15ClN4OS/c19-13-6-3-5-12-11-14(25-17(12)13)18(24)20-9-4-8-16-22-21-15-7-1-2-10-23(15)16/h1-3,5-7,10-11H,4,8-9H2,(H,20,24)

InChI Key

LCIOKVSQMOHFGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CC4=C(S3)C(=CC=C4)Cl

Origin of Product

United States

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